molecular formula C16H14ClN3O2 B6418649 N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 40375-97-1

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B6418649
CAS RN: 40375-97-1
M. Wt: 315.75 g/mol
InChI Key: IUWBBRSCFMRHLX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (NCTA) is a novel small molecule that has been studied for its potential applications in scientific research, drug design, and drug delivery. It is a derivative of quinoxaline, a heterocyclic aromatic compound that is found in a variety of natural products, such as alkaloids, vitamins, and pigments. NCTA has been studied for its ability to interact with a variety of biological targets, including proteins, enzymes, and even DNA. The compound is of particular interest due to its ability to interact with biological targets at a molecular level, making it a promising candidate for drug design and drug delivery.

Mechanism of Action

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been shown to interact with a variety of biological targets at a molecular level. The compound has been found to bind to proteins and enzymes, as well as to DNA. The binding of N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide to proteins and enzymes is thought to be mediated by hydrogen bonding and hydrophobic interactions. The binding of N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide to DNA is thought to be mediated by hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. The compound has been found to interact with proteins and enzymes, as well as DNA, which can lead to changes in the structure and function of these molecules. N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has also been found to inhibit the activity of enzymes, which can lead to changes in the metabolism of cells. The compound has also been found to have an effect on the expression of genes, which can lead to changes in the expression of proteins.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several advantages for use in laboratory experiments. The compound is relatively simple to synthesize and is cost-effective. The compound is also highly soluble in water, making it easy to work with. The compound is also stable and has a long shelf life, making it ideal for long-term experiments. However, N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide does have some limitations for use in laboratory experiments. The compound is relatively toxic and must be handled with caution. The compound is also relatively unstable and can degrade over time, making it unsuitable for long-term experiments.

Future Directions

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has a variety of potential future applications. The compound could be used to develop new drugs and drug delivery systems, as well as to identify potential gene targets for gene therapy. The compound could also be used to study the structure and function of proteins and enzymes, as well as to identify potential drug targets for drug design and drug delivery. Additionally, N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used to study the structure and function of DNA, as well as to identify potential gene targets for gene therapy. Finally, N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used to develop new imaging agents for medical imaging.

Synthesis Methods

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-chlorophenylacetamide with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of an acid catalyst. This reaction produces the desired product in high yields and is relatively simple and cost-effective. Other methods of synthesis include the reaction of 2-chlorophenylacetamide with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of a base catalyst, as well as the reaction of 2-chlorophenylacetamide with 3-oxo-1,2,3,4-tetrahydroquinoxaline in the presence of a metal catalyst.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its potential applications in scientific research. The compound has been found to interact with a variety of biological targets, including proteins, enzymes, and even DNA. N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been used to study the structure and function of proteins and enzymes, as well as to identify potential drug targets for drug design and drug delivery. N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has also been used to study the structure and function of DNA, as well as to identify potential gene targets for gene therapy.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-10-5-1-2-6-11(10)19-15(21)9-14-16(22)20-13-8-4-3-7-12(13)18-14/h1-8,14,18H,9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWBBRSCFMRHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164697
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS RN

40375-97-1
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40375-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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